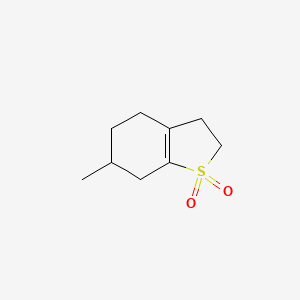
7-Chloro-2-methoxy-5-methylphenazin-5-ium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-2-methoxy-5-methyl-phenazine is a phenazine derivative known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocyclic compounds that exhibit antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Métodos De Preparación
The synthesis of phenazines, including 7-chloro-2-methoxy-5-methyl-phenazine, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamines with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: Diphenylamines undergo reductive cyclization to form phenazines.
Oxidative Cyclization: 1,2-diaminobenzene or diphenylamines are oxidatively cyclized to produce phenazines.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed N-arylation of amines.
Análisis De Reacciones Químicas
7-chloro-2-methoxy-5-methyl-phenazine undergoes various chemical reactions, including:
Oxidation: Phenazines can be oxidized to form quinone derivatives.
Reduction: Reduction of phenazines can lead to the formation of dihydrophenazines.
Substitution: Electrophilic substitution reactions can occur on the phenazine ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metal catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
7-chloro-2-methoxy-5-methyl-phenazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-chloro-2-methoxy-5-methyl-phenazine involves several pathways:
Electron Shuttling: Acts as an electron shuttle to alternate terminal acceptors, modifying cellular redox states.
Gene Regulation: Functions as a cell signal that regulates patterns of gene expression.
Biofilm Formation: Contributes to biofilm formation and architecture, enhancing bacterial survival.
Comparación Con Compuestos Similares
7-chloro-2-methoxy-5-methyl-phenazine can be compared with other phenazine derivatives such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antitumor and antifungal activities.
Clofazimine: An antituberculosis agent used as a prototype to develop new drugs with antimicrobial activities.
The uniqueness of 7-chloro-2-methoxy-5-methyl-phenazine lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other phenazine derivatives .
Propiedades
Número CAS |
7466-97-9 |
|---|---|
Fórmula molecular |
C15H15ClN2O5S |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
7-chloro-2-methoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H12ClN2O.CH4O4S/c1-17-13-6-4-10(18-2)8-12(13)16-11-5-3-9(15)7-14(11)17;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
GPHQOOKEUMRWRK-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C=CC(=CC2=NC3=C1C=C(C=C3)Cl)OC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)


![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)





![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)

